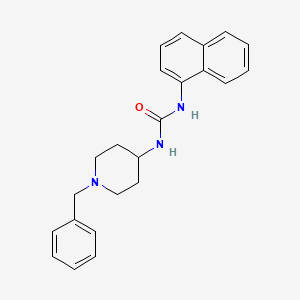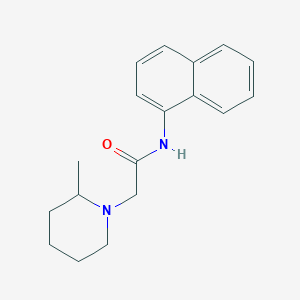![molecular formula C14H12FN3O2 B4421920 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421920.png)
4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide
Vue d'ensemble
Description
4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide, commonly known as 4-F-PBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-F-PBA involves the inhibition of ER stress, which is a cellular response to various stressors, including oxidative stress, hypoxia, and nutrient deprivation. ER stress can lead to the accumulation of misfolded proteins, which can activate the unfolded protein response (UPR) pathway. The UPR pathway can lead to the activation of various signaling pathways, including the PERK, IRE1, and ATF6 pathways, which can ultimately lead to cell death. 4-F-PBA inhibits ER stress by stabilizing protein folding and promoting protein degradation, thereby reducing the accumulation of misfolded proteins and preventing the activation of the UPR pathway.
Biochemical and Physiological Effects
4-F-PBA has been shown to have various biochemical and physiological effects, including the inhibition of ER stress, the improvement of insulin sensitivity and glucose metabolism, the induction of cell death in cancer cells, and the reduction of neuroinflammation. Additionally, 4-F-PBA has been shown to have antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-F-PBA for lab experiments is its ability to inhibit ER stress, which can be useful for studying the role of ER stress in various diseases. Additionally, 4-F-PBA has been shown to have low toxicity and high solubility, which can make it easier to use in lab experiments. However, one of the main limitations of 4-F-PBA is its limited stability, which can make it difficult to store and use in long-term experiments.
Orientations Futures
There are several future directions for the study of 4-F-PBA, including the development of new synthesis methods to improve its stability and purity, the investigation of its potential applications in other diseases, such as cardiovascular disease and inflammatory bowel disease, and the development of new formulations to improve its efficacy and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-F-PBA and to identify potential side effects and drug interactions. Overall, 4-F-PBA has significant potential for the development of new treatments for various diseases, and further research is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
4-F-PBA has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 4-F-PBA has been shown to improve insulin sensitivity and glucose metabolism by inhibiting endoplasmic reticulum (ER) stress. In cancer, 4-F-PBA has been shown to induce cell death in various cancer cell lines by inhibiting the proteasome and inducing ER stress. In neurodegenerative disorders, 4-F-PBA has been shown to improve cognitive function and reduce neuroinflammation by inhibiting ER stress.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-3-7-12(8-4-10)18-14(20)17-11-5-1-9(2-6-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGDIJCEPAMNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4421846.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421853.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421855.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421868.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B4421897.png)
![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421905.png)


![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)
![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)
![2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
![1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4421954.png)
![4-[(5-chloro-2-thienyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4421956.png)